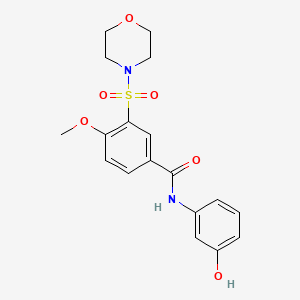

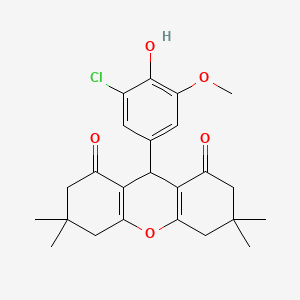

![molecular formula C17H10N2O7 B3437943 3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3437943.png)

3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid

Descripción general

Descripción

“3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid” is a compound with the molecular formula C17H10N2O7 . It has an average mass of 354.271 Da and a monoisotopic mass of 354.048798 Da . The compound is also known by its ACD/IUPAC name, and it has a ChemSpider ID of 889811 .

Chemical Reactions Analysis

The compound has been studied for its anticonvulsant activity . In a study, it was found that all investigated compounds protected animals from death in 100% of cases after intraperitoneal administration of the LD 50 of nicotine (14 mg/kg) .

Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 723.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . It also has an enthalpy of vaporization of 110.9±3.0 kJ/mol and a flash point of 391.2±32.9 °C .

Mecanismo De Acción

Target of Action

The primary target of the compound CDS1_004547 is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis . It plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .

Mode of Action

The mechanism of action of CDS1_004547 revolves around its capacity to bind to the active site of the CDS1 enzyme . This binding prevents CDS1 from catalyzing its natural substrate, phosphatidic acid . By blocking this conversion, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease . This reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives .

Biochemical Pathways

The affected pathway is the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The disruption of this pathway offers a unique avenue for therapeutic intervention, particularly in conditions where these cellular processes are dysregulated .

Result of Action

The result of CDS1_004547’s action is the disruption of the phosphatidylinositol signaling pathway . This disruption can lead to changes in cell growth, proliferation, and metabolism . In the context of disease, this could potentially lead to therapeutic benefits. For example, in cancer treatment, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies .

Análisis Bioquímico

Biochemical Properties

CDS1_004547 catalyzes the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG), an essential intermediate in the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol . The two isoforms of human CDS, CDS1 and CDS2, show different acyl chain specificities for its lipid substrate .

Cellular Effects

CDS1_004547 has a significant impact on various types of cells and cellular processes. It influences cell function by regulating the amount of phosphatidylinositol available for signaling . In yeast, CDS1 is required for the DNA damage checkpoint and CDS1 is specifically involved in the replication checkpoint .

Molecular Mechanism

CDS1_004547 exerts its effects at the molecular level by catalyzing the conversion of PA to CDP-DAG . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the enzyme plays a crucial role in early embryonic development .

Dosage Effects in Animal Models

While specific dosage effects of CDS1_004547 in animal models have not been reported, animal models play a critical role in predicting outcomes and understanding complex biological processes .

Metabolic Pathways

CDS1_004547 is involved in the synthesis of phosphatidylinositol and cardiolipin, both of which are key components of the glycerophospholipid biosynthesis pathway . It interacts with enzymes and cofactors in this pathway to regulate metabolic flux and metabolite levels .

Transport and Distribution

CDS1_004547 is an integral membrane protein localized to two subcellular domains: the matrix side of the inner mitochondrial membrane and the cytoplasmic side of the endoplasmic reticulum . It is transported and distributed within cells and tissues through these locations .

Subcellular Localization

The subcellular localization of CDS1_004547 is primarily in the endoplasmic reticulum and the inner mitochondrial membrane . This localization affects its activity and function, directing it to specific compartments or organelles for the synthesis of phosphatidylglycerol and cardiolipin .

Propiedades

IUPAC Name |

3-[(6-nitro-2-oxochromene-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O7/c20-15(18-11-3-1-2-9(6-11)16(21)22)13-8-10-7-12(19(24)25)4-5-14(10)26-17(13)23/h1-8H,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDDAESVISWPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-[(2-ethoxyphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3437860.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3437864.png)

![N-[2-(4-morpholinyl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3437871.png)

![N-(5-bromo-2-pyridinyl)-2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B3437883.png)

![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(4-iodophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3437910.png)

![2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}acetamide](/img/structure/B3437911.png)

![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropoxyphenyl)acetamide](/img/structure/B3437917.png)

![ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B3437938.png)

![ethyl 4-{[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B3437940.png)